Faropenem is a synthetic antibiotic belonging to the penem class, which is structurally distinct from traditional penicillins and cephalosporins. It is characterized by a sulfur atom at the C-1 position of the β-lactam ring, differentiating it from carbapenems that contain a carbon atom at this position. Faropenem exhibits broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria, making it a valuable agent in treating infections caused by resistant organisms.
Faropenem was developed as an oral alternative to parenteral antibiotics, particularly for treating infections caused by Enterobacterales. It is classified under the category of β-lactam antibiotics, specifically as a penem. This classification is significant because it highlights its mechanism of action, which involves inhibiting bacterial cell wall synthesis.
The synthesis of Faropenem has been the subject of various patented methods that aim to optimize yield and reduce costs. Notable synthesis methods include:
Faropenem's molecular structure can be described as follows:
The structural representation emphasizes the unique C-S bond, which influences its pharmacological properties compared to traditional penicillins.
Faropenem undergoes several key reactions during its synthesis:
Faropenem exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are crucial for cross-linking peptidoglycan layers in bacterial cell walls. This binding disrupts cell wall integrity, leading to cell lysis and death. The absence of a protonatable side chain at C-2 enhances its stability against β-lactamases produced by resistant bacteria, allowing it to remain effective in challenging clinical scenarios .
Faropenem possesses several notable physical and chemical properties:
These properties contribute to its effectiveness as an oral antibiotic with broad-spectrum activity against resistant pathogens.
Faropenem is primarily used in clinical settings for treating infections caused by multidrug-resistant bacteria. Its applications include:
Research continues into its efficacy against emerging resistant pathogens, emphasizing its role in modern antibiotic therapy .
The synthesis of faropenem and its analogs relies on sophisticated multi-step organic transformations that construct the penem core while controlling stereochemistry. A representative industrial synthesis begins with L-threonine as a chiral pool starting material, leveraging its natural (2S,3R) configuration to establish faropenem's critical 5R,6S stereochemistry [1] [5]. The key steps involve:
Table 1: Key Reaction Parameters in Faropenem Synthesis
Synthetic Step | Reagents/Conditions | Critical Parameters | Yield Range |
---|---|---|---|
β-Lactam formation | Trithiocarbonate, ZnCl₂, N₂ atmosphere | Temperature (-20°C to 0°C), anhydrous solvents | 60-75% |
THF side-chain coupling | (R)-Tetrahydrofuran carbonyl chloride, Et₃N | Reaction time (4-6 hrs), stoichiometric control | 70-85% |
Carboxylate deprotection | Trifluoroacetic acid, CH₂Cl₂ | Acid concentration (20-30%), temperature (0-5°C) | 85-95% |
Salt formation | Sodium 2-ethylhexanoate, THF/Toluene | Stoichiometry (1:1 molar ratio), crystallization control | 90-98% |
Process optimization focuses on minimizing β-lactam ring degradation through precise temperature control, heavy metal chelation (using EDTA or analogous agents), and nitrogen blanket protection throughout synthesis [1] [5]. Alternative routes employ palladium-catalyzed deallylation for carboxylate liberation, though this requires stringent control of residual metal contaminants [5].
The (R)-tetrahydrofuran-2-yl group at C2 is a structural cornerstone governing faropenem's stability and pharmacokinetics. This chiral substituent confers three key advantages:
β-Lactamase Stability: The oxygen atom engages in intramolecular hydrogen bonding with the β-lactam nitrogen, reducing ring strain and sterically shielding the carbonyl carbon from nucleophilic attack by serine β-lactamases (classes A, C, D) [8] [6]. This bonding creates a conformational lock that enhances stability against TEM, SHV, and CTX-M-type extended-spectrum β-lactamases (ESBLs) compared to simpler alkyl-substituted penems [3] [6].
Metabolic Resistance: Unlike natural carbapenems, faropenem resists hydrolysis by renal dehydropeptidase-I (DHP-I) due to the tetrahydrofuran group's steric and electronic effects, eliminating the need for co-administered DHP inhibitors like cilastatin [8] [2]. Molecular modeling confirms the THF oxygen occupies the DHP-I active site in an orientation that disfavors catalysis [8].
Oral Bioavailability Enhancement: The hydrophobic tetrahydrofuran moiety improves intestinal permeability by increasing log P by approximately 0.5 units compared to unsubstituted penems. This facilitates passive diffusion through enterocytes, contributing to faropenem's oral bioavailability of 20-30% in its active form [8] [6].
Table 2: Impact of C2 Substituents on Penem Properties
C2 Substituent | β-Lactamase Stability (Class A) | DHP-I Susceptibility | Relative Oral Bioavailability |
---|---|---|---|
(R)-Tetrahydrofuran-2-yl (Faropenem) | High (MIC shift ≤ 2-fold) | Resistant | 20-30% |
Phenyl | Moderate (MIC shift 4-8 fold) | Susceptible | <5% |
Methylthio | Low (MIC shift >16-fold) | Susceptible | 10-15% |
Hydrogen | Very low (Rapid hydrolysis) | Susceptible | Not measurable |
Conformational analyses reveal that the tetrahydrofuran ring adopts a pseudo-axial orientation, positioning its oxygen proximal to the β-lactam nitrogen (distance: 2.8-3.2 Å), facilitating stabilizing non-covalent interactions absent in carbapenems or other penem analogs [8] [2].
To overcome faropenem's limited oral absorption, the medoxomil ester prodrug was engineered for enhanced lipophilicity and systemic hydrolysis:
The prodrug strategy shifts faropenem from a predominantly parenteral agent to an oral therapeutic, particularly valuable for outpatient respiratory and urinary tract infections where extended IV administration is impractical [2] [3].
Faropenem's penem backbone exhibits distinct chemical and biological properties compared to carbapenems due to three structural divergences:
Core Structure: Penems feature a sulfur atom at position 1 (C–S bond length: 1.81 Å) versus carbon in carbapenems (C–C bond: 1.54 Å). This longer bond length and smaller C–S–C bond angle (≈99°) reduce ring strain, diminishing β-lactam ring reactivity while retaining antibacterial potency [3] [8].
C6 Stereochemistry: Penems maintain 6S hydroxyethyl stereochemistry, whereas carbapenems exhibit 6R configuration. This inversion optimizes PBP binding affinity in penems while reducing susceptibility to metallo-β-lactamases (MBLs), which hydrolyze faropenem 5-fold slower than imipenem [3] [9].
C2/C3 Functionalization: Penem C3 carboxylates are essential for PBP affinity, while carbapenems tolerate diverse C2 side chains. The tetrahydrofuran group at penem C2 provides steric hindrance against OXA-48 carbapenemases, with faropenem showing MIC₉₀ values 4-fold lower than ertapenem against Enterobacterales [3] [4].
Table 3: Resistance Profile Comparison of Penems vs. Carbapenems
Resistance Mechanism | Faropenem (Penem) | Meropenem (Carbapenem) | Structural Basis |
---|---|---|---|
Class A β-lactamases (KPC) | Stable (MIC ≤2 μg/mL) | Hydrolyzed (MIC ≥8 μg/mL) | THF shielding of β-lactam carbonyl |
Class B metallo-β-lactamases (NDM) | Moderately hydrolyzed (MIC 8-32 μg/mL) | Rapidly hydrolyzed (MIC >32 μg/mL) | Reduced zinc coordination efficiency |
Porin mutations (OmpK36) | Minimal MIC shift (≤2-fold) | 8-16 fold MIC increase | Smaller molecular dimensions (MW 320 vs. 383) |
Efflux pumps (MexAB-OprM) | Substrate (MIC 4-fold ↓ with CCCP) | Substrate (MIC 8-fold ↓ with CCCP) | Differential binding to efflux channels |
Surveillance data indicates faropenem use correlates with lower carbapenem cross-resistance rates (≈15%) compared to other β-lactams (up to 38%), attributed to its reduced induction of ampC β-lactamase expression and lack of co-selection for carbapenemase genes [3] [4]. However, concerningly, prolonged faropenem exposure can select for K. pneumoniae with OmpK35/36 porin loss combined with CTX-M ESBLs, leading to meropenem MIC increases (2 to >8 μg/mL) via reduced influx [3] [7].
Molecular modeling confirms faropenem's compact structure (molecular volume: 285 ų vs. 315 ų for meropenem) facilitates retention of activity against porin-deficient strains. This structural economy, combined with its β-lactamase stability, positions faropenem as a strategically distinct β-lactam with unique utility in settings with high carbapenem resistance prevalence [3] [8] [10].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0